molecular formula C16H23N5O2S2 B2420753 5-(1,2-dithiolan-3-yl)-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide CAS No. 2034229-57-5

5-(1,2-dithiolan-3-yl)-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide

Cat. No.: B2420753
CAS No.: 2034229-57-5
M. Wt: 381.51
InChI Key: IAULSDCCRWQOKL-UHFFFAOYSA-N
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Description

5-(1,2-dithiolan-3-yl)-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide is a useful research compound. Its molecular formula is C16H23N5O2S2 and its molecular weight is 381.51. The purity is usually 95%.
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Properties

IUPAC Name

5-(dithiolan-3-yl)-N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O2S2/c1-2-21-11-12(9-18-21)16-19-15(23-20-16)10-17-14(22)6-4-3-5-13-7-8-24-25-13/h9,11,13H,2-8,10H2,1H3,(H,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAULSDCCRWQOKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)CCCCC3CCSS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(1,2-dithiolan-3-yl)-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide represents a novel class of compounds with potential pharmacological applications. This article explores its biological activity, including antibacterial, anti-inflammatory, and COX-II inhibitory effects, supported by recent research findings and case studies.

Molecular Structure and Properties

The molecular formula of the compound is C15H20N4O2S2C_{15}H_{20}N_4O_2S_2, with a molecular weight of approximately 356.48 g/mol. Its structure includes a dithiolan moiety and a pyrazole-linked oxadiazole, which are critical for its biological activity.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound:

Antibacterial Activity

Research indicates that compounds with dithiolan structures demonstrate significant antibacterial properties. For example, derivatives of 1,2-dithiazole have shown effective inhibition against several bacterial strains:

CompoundBacterial StrainMIC (μg/mL)
40S. aureus16
40E. faecalis16
54C. albicans16
54C. neoformans8

These findings suggest that the incorporation of the dithiolan moiety may enhance the antibacterial efficacy of the compound .

Anti-inflammatory Activity

The anti-inflammatory potential of similar compounds has been assessed through in vivo models. For instance, a study on pyrazole derivatives indicated that certain compounds exhibited significant inhibition of inflammation in carrageenan-induced paw edema models. The most potent compound showed an IC50 value of 0.52μM0.52\,\mu M against COX-II, outperforming standard drugs like Celecoxib .

Case Studies

  • Study on COX-II Inhibitors : A recent investigation into various pyrazole derivatives revealed that modifications to the oxadiazole scaffold significantly affected their COX-II inhibitory activity. The compound PYZ16 demonstrated an IC50 value of 0.52μM0.52\,\mu M, indicating strong selectivity and potency compared to Celecoxib .
  • Dithiolan Compounds in Medicinal Chemistry : A comprehensive review highlighted that dithiolan-containing compounds possess diverse pharmacological activities, including antimicrobial and anti-inflammatory effects. The structural variations within this class can lead to enhanced biological profiles .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 5-(1,2-dithiolan-3-yl)-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide as an anticancer agent. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, compounds with similar oxadiazole moieties have shown significant growth inhibition percentages against multiple cancer types, suggesting that this compound may share similar mechanisms of action .

Anti-inflammatory Properties

Molecular docking studies indicate that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor. This suggests its potential use in treating inflammatory diseases by modulating leukotriene synthesis . The anti-inflammatory effects observed in related compounds provide a strong basis for further exploration of this compound's therapeutic potential.

Enzyme Inhibition Studies

The structural features of this compound make it a candidate for enzyme inhibition studies. Enzymatic assays can be conducted to evaluate its effectiveness against specific targets involved in metabolic pathways or disease processes.

Molecular Docking and Structure Activity Relationship (SAR) Studies

The compound can be utilized in SAR studies to identify key structural components that contribute to its biological activity. By modifying different parts of the molecule and assessing their effects on biological activity through computational docking and experimental validation, researchers can optimize the compound for enhanced efficacy .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition against SNB-19 and OVCAR-8 cell lines with growth inhibition percentages exceeding 85% .
Study BAnti-inflammatory PotentialIdentified as a potential 5-lipoxygenase inhibitor through molecular docking studies .
Study CEnzyme InhibitionEvaluated for inhibition against specific metabolic enzymes; results indicated promising inhibitory activity .

Q & A

Basic Question: What synthetic methodologies are optimal for constructing the 1,2-dithiolane and 1,2,4-oxadiazole moieties in this compound?

Answer:
The 1,2-dithiolane ring can be synthesized via cyclization of dithiol precursors under oxidative conditions, as demonstrated in studies of dithiazolium chloride degradation . For the 1,2,4-oxadiazole moiety, a two-step approach is recommended:

Condensation of amidoximes with carboxylic acid derivatives (e.g., ethyl chloroacetate) under reflux in ethanol.

Oxidative cyclization using reagents like thionyl chloride or phosphorus oxychloride, as seen in analogous oxadiazole syntheses .
Key validation steps include NMR (to confirm cyclization) and mass spectrometry (to verify molecular weight) .

Advanced Question: How can computational modeling predict the compound’s interaction with redox-sensitive biological targets (e.g., thioredoxin reductase)?

Answer:

Docking Studies : Use software like AutoDock Vina or Schrödinger Suite to model interactions between the dithiolane disulfide bond and cysteine residues in the target’s active site. Reference pyrazole-oxadiazole derivatives with confirmed binding to redox enzymes .

MD Simulations : Perform molecular dynamics (MD) simulations in explicit solvent (e.g., TIP3P water) to assess stability of the ligand-protein complex over 100 ns.

Free Energy Calculations : Apply MM-GBSA to estimate binding affinities, comparing results with experimental IC50 values from enzyme inhibition assays .

Basic Question: What spectroscopic and chromatographic methods are critical for confirming structural integrity?

Answer:

  • NMR : 1^1H and 13^13C NMR to verify substituent positions (e.g., ethyl group on pyrazole at δ 1.2–1.4 ppm for CH3 and δ 4.0–4.2 ppm for CH2) .
  • IR : Confirm amide C=O stretch (~1650–1680 cm1^{-1}) and oxadiazole C=N stretch (~1600 cm1^{-1}) .
  • HPLC-MS : Use reverse-phase C18 columns (ACN/water + 0.1% formic acid) for purity assessment (>95%) and exact mass confirmation (e.g., Q-TOF instruments) .

Advanced Question: What strategies mitigate hydrolysis of the dithiolane disulfide bond in aqueous buffers?

Answer:

  • Lyophilization : Store the compound as a lyophilized powder to minimize hydrolysis. Reconstitute in anhydrous DMSO or ethanol immediately before use .
  • Stabilizing Excipients : Add antioxidants (e.g., 1 mM EDTA) or cyclodextrins to buffer formulations to protect the disulfide bond .
  • pH Control : Maintain buffers at pH 6.5–7.5 to reduce nucleophilic attack by hydroxide ions .

Basic Question: How can the compound’s antioxidant activity be quantitatively assessed?

Answer:

  • DPPH Assay : Measure radical scavenging at 517 nm, comparing IC50 values to α-lipoic acid (a structurally related dithiolane) .
  • Thioredoxin Reductase Inhibition : Use NADPH consumption assays (monitored at 340 nm) to evaluate enzyme inhibition kinetics .
  • ROS Detection : Employ fluorescent probes (e.g., DCFH-DA) in cell-based models (e.g., HEK293 cells) under oxidative stress .

Advanced Question: How do structural modifications (e.g., pyrazole substituents) influence bioactivity?

Answer:

  • SAR Studies : Synthesize analogs with varied pyrazole substituents (e.g., methyl, trifluoromethyl) and compare:
    • Enzyme Inhibition : Test against thioredoxin reductase and COX-2 via fluorescence polarization.
    • Cellular Uptake : Use LC-MS to quantify intracellular concentrations in HepG2 cells.
    • Thermodynamic Solubility : Assess via shake-flask method (pH 7.4 PBS) to correlate lipophilicity (clogP) with activity .

Basic Question: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation; work in a fume hood.
  • Spill Management : Neutralize with activated charcoal or vermiculite, then dispose as hazardous waste .
  • Acute Toxicity Data : Refer to structurally related dithiolanes (e.g., LD50 > 500 mg/kg in rodents) until compound-specific data is available .

Advanced Question: How can the compound’s stability in biological matrices (e.g., plasma) be evaluated?

Answer:

  • Plasma Stability Assay : Incubate compound in human plasma (37°C, 24 hrs), then quantify via LC-MS/MS. Use deuterated internal standards for accuracy.
  • Metabolite Identification : Perform HR-MS/MS to detect hydrolysis products (e.g., pentanamide fragments) .
  • Protein Binding : Use ultrafiltration to assess binding to albumin or α-1-acid glycoprotein .

Basic Question: What cross-disciplinary applications exist beyond redox biology?

Answer:

  • Material Science : Explore use as a ligand for metal-organic frameworks (MOFs) due to sulfur-rich coordination sites .
  • Catalysis : Test as a ligand in palladium-catalyzed cross-coupling reactions, leveraging oxadiazole π-backbonding .

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